molecular formula C10H18N2O2 B2862710 N-cyclopentyl-N'-(propan-2-yl)ethanediamide CAS No. 733800-74-3

N-cyclopentyl-N'-(propan-2-yl)ethanediamide

Cat. No.: B2862710
CAS No.: 733800-74-3
M. Wt: 198.266
InChI Key: BTWBCZVLBVOQCK-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(propan-2-yl)ethanediamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. This diamide derivative is strategically designed around core pharmacophores known for their biological relevance. The compound features a cyclopentyl group and an isopropyl group attached to an ethanediamide (oxalamide) backbone, a structure that is frequently investigated for its potential to mimic peptide bonds and interact with biological targets. Compounds with similar structural motifs, particularly those incorporating cyclopropane rings and amide functional groups, have demonstrated notable antimicrobial activities in scientific studies. Research indicates that such amide derivatives can exhibit moderate to excellent activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi like Candida albicans . The amide functional group is a critical component in many synthetic antibacterial and antioxidant agents, making it a valuable scaffold in the design of new pharmacologically active compounds . The primary research applications for this compound are in drug discovery and development . It serves as a valuable intermediate or template for the synthesis of novel chemical entities . Its structure is amenable to further synthetic modification, allowing researchers to explore structure-activity relationships (SAR). The presence of the amide group also suggests potential for molecular recognition processes, such as binding to enzyme active sites through hydrogen bonding. Synthetic methodologies for analogous compounds often involve amidation reactions between amine components and carboxylic acid derivatives, enabling efficient library generation for high-throughput screening . This product is sold for non-human research applications only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)11-9(13)10(14)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWBCZVLBVOQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-(propan-2-yl)ethanediamide typically involves the reaction of cyclopentylamine with isopropylamine in the presence of an ethanediamide precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-cyclopentyl-N’-(propan-2-yl)ethanediamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted ethanediamides with different functional groups.

Scientific Research Applications

N-cyclopentyl-N’-(propan-2-yl)ethanediamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethanediamide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Formula Notable Features/Applications Reference
This compound Cyclopentyl, Isopropyl C₁₀H₁₈N₂O₂ Steric hindrance; potential ligand
N-(propan-2-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide Isopropyl, Pyridinylmethyl C₁₁H₁₅N₃O₂ Enhanced solubility via pyridine moiety
N-(4-chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide (0LM) Aryl, Pentamethylpiperidinyl C₂₁H₂₈ClFN₂O₂ gp120 protein inhibitor (HIV research)
N,N'-Bis[2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]ethanediamide Fluorobenzyl, Pyrimidinyl C₃₄H₃₄F₂N₈O₈ Bifunctional ligand; enzyme inhibition

Key Observations:

In contrast, the pyridinylmethyl group in MFCD00687288 (C₁₁H₁₅N₃O₂) provides π-π stacking capability and improved aqueous solubility . Aryl substituents (e.g., in 0LM) enable strong van der Waals and halogen bonding with hydrophobic protein pockets, as demonstrated in gp120 complex studies .

Biological Activity: 0LM and related derivatives (e.g., 0LL, 0LK) show marked activity against HIV gp120, with IC₅₀ values in the nanomolar range. This highlights the importance of halogenated aryl groups in optimizing target affinity . The bis-ethanediamide in exhibits dual functionality, targeting enzymes via fluorobenzyl and pyrimidinyl motifs, suggesting broader pharmacological versatility compared to mono-substituted analogs.

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